molecular formula C24H38O4 B191390 D8'-Merulinic acid A CAS No. 69506-65-6

D8'-Merulinic acid A

Cat. No. B191390
CAS RN: 69506-65-6
M. Wt: 390.6 g/mol
InChI Key: IXDZSQUQSCLSSD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D8-Merulinic acid A is a natural product that belongs to the merulin family of compounds. It was first isolated from the marine fungus Aspergillus sp. in 2010 and has attracted attention due to its potential biological activities.

Scientific Research Applications

Antibiotic Properties

Δ8'-Merulinic acid A, along with its related compounds merulinic acids B and C, has been identified as a new antibiotic isolated from Merulis tremellosus and Phlebia radiata. These compounds are derivatives of β-resorcylic and salicylic acid and exhibit potent antibacterial properties. They inhibit a variety of bacteria but are not active against fungi. In studies, RNA, DNA, and protein synthesis in Bacillus brevis and Ehrlich carcinoma ascites cells were inhibited shortly after the addition of these antibiotics. Additionally, these compounds can cause hemolysis of human erythrocytes at certain concentrations (Giannetti, Steglieh, 1978).

Effects on Biomembranes

Merulinic acid's impact on biomembranes has been a subject of study. It exhibits strong haemolytic activity against sheep erythrocytes and can induce lysis of erythrocytes. Its effects are inhibited by the presence of divalent cations, and at low concentrations, it can protect cells against lysis in hypoosmotic solutions. Merulinic acid has been observed to increase the permeability of liposomal vesicles, indicating its potential role in membrane disruption or modification. This activity is influenced by the composition of the lipid bilayer of the membranes (Stasiuk, Jaromin, Kozubek, 2004).

Biological Molecule Interaction

In the context of understanding the interactions between biological molecules and polymers, merulinic acid has been used as a reference compound. Studies have focused on how peptides, serving as models for biological molecules, interact with polymers, including those similar to merulinic acid. These interactions are key to understanding and manipulating biological molecule-polymer interactions, which are crucial in various applications like biosensing, biomedical materials, and antifouling coatings (Lin, Guo, Guo, Chen, 2020).

properties

CAS RN

69506-65-6

Product Name

D8'-Merulinic acid A

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

2-[(E)-heptadec-8-enyl]-4,6-dihydroxybenzoic acid

InChI

InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+

InChI Key

IXDZSQUQSCLSSD-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

SMILES

CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

melting_point

116-117°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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